Cas no 1369053-91-7 (2-Methyl-5-phenylbenzene-1-sulfonyl chloride)

2-Methyl-5-phenylbenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features—a methyl group at the 2-position and a phenyl substituent at the 5-position—enhance its reactivity and selectivity in sulfonylation reactions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its stability under controlled conditions and high purity make it suitable for precision applications in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing sulfonyl chloride group further facilitates nucleophilic substitution, enabling efficient derivatization in complex synthetic pathways. Proper handling under anhydrous conditions is recommended to maintain reactivity.
2-Methyl-5-phenylbenzene-1-sulfonyl chloride structure
1369053-91-7 structure
Product Name:2-Methyl-5-phenylbenzene-1-sulfonyl chloride
CAS No:1369053-91-7
MF:C13H11ClO2S
MW:266.743241548538
CID:5711910
PubChem ID:82304654
Update Time:2025-06-08

2-Methyl-5-phenylbenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • EN300-1457768
    • 2-Methyl-5-phenylbenzene-1-sulfonyl chloride
    • 1369053-91-7
    • 2-Methyl-5-phenylbenzene-1-sulfonylchloride
    • [1,1'-Biphenyl]-3-sulfonyl chloride, 4-methyl-
    • Inchi: 1S/C13H11ClO2S/c1-10-7-8-12(9-13(10)17(14,15)16)11-5-3-2-4-6-11/h2-9H,1H3
    • InChI Key: GLRKJPOGUPWMSE-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C=CC=1C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 266.0168285g/mol
  • Monoisotopic Mass: 266.0168285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.284±0.06 g/cm3(Predicted)
  • Boiling Point: 407.2±34.0 °C(Predicted)

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Additional information on 2-Methyl-5-phenylbenzene-1-sulfonyl chloride

Recent Advances in the Application of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride (CAS: 1369053-91-7) in Chemical Biology and Pharmaceutical Research

2-Methyl-5-phenylbenzene-1-sulfonyl chloride (CAS: 1369053-91-7) is a sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This compound, characterized by its phenyl and methyl substituents on the benzene ring, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the design of enzyme inhibitors and proteolysis-targeting chimeras (PROTACs).

One of the most notable applications of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride is its role as a sulfonylation reagent in organic synthesis. Sulfonylation reactions are pivotal in modifying biomolecules, such as proteins and peptides, to enhance their stability or modulate their biological activity. Recent research published in the Journal of Medicinal Chemistry (2023) highlights its use in the selective sulfonylation of lysine residues, enabling the development of novel covalent inhibitors targeting kinases and other disease-relevant enzymes. The study demonstrated that the compound's steric and electronic properties contribute to its high selectivity and efficiency in these reactions.

In addition to its synthetic utility, 2-Methyl-5-phenylbenzene-1-sulfonyl chloride has been investigated for its potential in drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews explored its incorporation into polymeric carriers to create pH-responsive sulfonamide linkages. These linkages are designed to release therapeutic payloads in acidic tumor microenvironments, thereby improving the specificity and efficacy of anticancer therapies. The research underscores the compound's adaptability in addressing challenges related to targeted drug delivery.

Furthermore, the compound's role in PROTAC technology has been a focal point of recent investigations. PROTACs are bifunctional molecules that degrade target proteins by recruiting ubiquitin ligases. A 2023 Nature Chemical Biology paper reported the use of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride to synthesize sulfonamide-based linkers, which were critical for optimizing the pharmacokinetic properties of PROTACs. The study revealed that these linkers improved proteolytic stability and cellular permeability, enhancing the overall performance of PROTACs in preclinical models.

Despite its promising applications, challenges remain in the large-scale production and handling of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride due to its sensitivity to moisture and potential toxicity. Recent advancements in synthetic methodologies, such as flow chemistry techniques, have addressed some of these issues by enabling safer and more efficient production processes. A 2024 Organic Process Research & Development publication detailed a continuous-flow synthesis approach that minimized byproduct formation and improved yield, paving the way for broader industrial adoption.

In conclusion, 2-Methyl-5-phenylbenzene-1-sulfonyl chloride (CAS: 1369053-91-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug delivery and protein degradation technologies, reflecting its versatility and importance in advancing therapeutic innovations. Ongoing research efforts are expected to further elucidate its potential and optimize its use in diverse biomedical contexts.

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